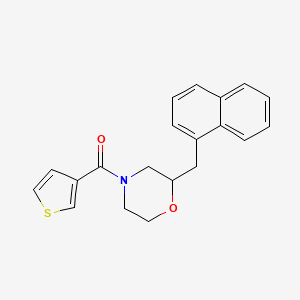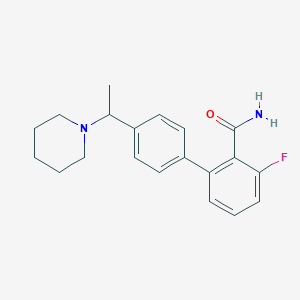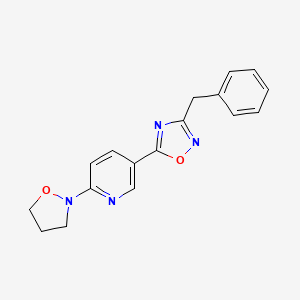![molecular formula C25H27N5O B3783429 4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-5-methyl-2-naphthalen-2-yl-1,3-oxazole](/img/structure/B3783429.png)
4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-5-methyl-2-naphthalen-2-yl-1,3-oxazole
Descripción general
Descripción
4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-5-methyl-2-naphthalen-2-yl-1,3-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a combination of pyrazine, piperazine, naphthalene, and oxazole moieties, making it a unique and potentially bioactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-5-methyl-2-naphthalen-2-yl-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving continuous flow techniques and real-time monitoring of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine and piperazine moieties.
Reduction: Reduction reactions can be performed on the naphthalene ring to introduce additional functional groups.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the halogenated intermediates used in its synthesis.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has potential applications in the study of enzyme interactions and receptor binding due to its heterocyclic nature. It can serve as a probe in biochemical assays to understand the mechanisms of various biological processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-5-methyl-2-naphthalen-2-yl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-methoxy-6-methyl-18-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14(28),15(19),20(27),21(26),22,24-nonaen-4-yl)-N-methylbenzamide : Investigated for its potential therapeutic properties.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Used in the study of enzyme inhibition.
Uniqueness
What sets 4-[[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-5-methyl-2-naphthalen-2-yl-1,3-oxazole apart is its unique combination of multiple heterocyclic moieties, which provides a versatile platform for various chemical reactions and biological interactions. This makes it a valuable compound for research and development in multiple scientific fields.
Propiedades
IUPAC Name |
4-[[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methyl]-5-methyl-2-naphthalen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-17-15-26-18(2)24(27-17)30-12-10-29(11-13-30)16-23-19(3)31-25(28-23)22-9-8-20-6-4-5-7-21(20)14-22/h4-9,14-15H,10-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFNYZYFUFGFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)CC3=C(OC(=N3)C4=CC5=CC=CC=C5C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(diphenylmethyl)-N-[2-(2-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3783357.png)
![2-[1-[(2-fluorophenyl)methyl]-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol](/img/structure/B3783364.png)

![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B3783380.png)
![ethyl 4-{5-[(3-methylbutanoyl)amino]-1H-pyrazol-1-yl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B3783385.png)
![N-cyclopentyl-2-[4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]propanamide](/img/structure/B3783391.png)
![1-(methoxymethyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B3783397.png)
![(1-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B3783402.png)
![N-[(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B3783414.png)
![1-[3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one](/img/structure/B3783422.png)

![N-[(4-methoxyphenyl)methyl]-N,4,6-trimethylpyrimidin-2-amine](/img/structure/B3783438.png)
![1-[2-({2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B3783454.png)

